2-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
2-(4-Fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a 4-fluorophenyl group and a 2-oxopyrrolidin-1-yl-substituted aniline moiety. The compound’s structure combines a fluorinated aromatic system with a pyrrolidinone ring, which is critical for its physicochemical properties and biological interactions. Pyrrolidinone derivatives are widely explored in medicinal chemistry due to their conformational rigidity, hydrogen-bonding capabilities, and metabolic stability .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-4-9-16(12-17(13)22-10-2-3-19(22)24)21-18(23)11-14-5-7-15(20)8-6-14/h4-9,12H,2-3,10-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHYYPKVMFMPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)F)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through halogenation reactions.
Pyrrolidinone Formation: The next step involves the formation of the pyrrolidinone ring via cyclization reactions.
Acetamide Linkage: Finally, the acetamide linkage is introduced through amidation reactions, resulting in the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives similar to 2-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide exhibit significant antimicrobial properties. For example, related compounds have shown minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Antitumor Activity
The compound's structure suggests potential antitumor activity, particularly against colon cancer cell lines such as HT29. Studies on similar compounds have demonstrated significant growth inhibition, indicating that modifications in the phenyl and pyrrolidinone groups can enhance cytotoxic effects .
Antimicrobial Evaluation
In vitro studies have assessed the antimicrobial efficacy of compounds structurally similar to this compound. Findings indicated that specific structural features contribute to enhanced antibacterial activity against biofilms .
Cytotoxicity Assays
Another study evaluated the cytotoxic effects on Jurkat T cells and HT29 cells, revealing that electron-donating groups significantly enhance cytotoxicity. This suggests that the fluorophenyl and pyrrolidinone groups could similarly influence antitumor properties .
Data Tables
| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Pyrrolidinone Derivatives
Key Findings :
- The target compound’s 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 13 and 14 .
- Pyrazole-substituted derivatives (e.g., 14 ) exhibit superior aqueous solubility due to hydrogen-bonding interactions, whereas the target compound’s fluorine atom balances lipophilicity and membrane permeability .
Analogs with Modified Arylacetamide Scaffolds
Table 2: Arylacetamide-Based Derivatives
Key Findings :
- The target compound lacks the bulky heterocycles (e.g., pyrimidine in 2h or oxadiazole in 130 ), which may reduce off-target interactions compared to these analogs .
- Sulfonamide-containing derivatives (e.g., ) show enhanced bacterial biofilm inhibition but lower blood-brain barrier penetration due to increased polarity .
Fluorophenyl-Containing Derivatives
Table 3: Fluorophenyl-Modified Compounds
Key Findings :
- Pyrazole-hydrazine hybrids (e.g., ) demonstrate higher cytotoxicity but poorer pharmacokinetic profiles due to metabolic instability .
Biological Activity
Chemical Identity and Properties
The compound 2-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide, also known by its CAS number 125971-96-2, is an organic molecule with a molecular formula of C26H24FNO3 and a molecular weight of 417.47 g/mol. This compound features a fluorophenyl group, a pyrrolidinone moiety, and an acetamide structure, making it a subject of interest in medicinal chemistry and pharmacology.
Biological Activity
Mechanism of Action
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It is hypothesized to modulate the activity of specific enzymes and receptors, which could lead to therapeutic effects in various disease models.
Anticonvulsant Activity
Research indicates that derivatives of this compound may exhibit anticonvulsant properties. For instance, studies have shown that related compounds with similar structural motifs demonstrated protective effects in animal models against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The most active compounds in these studies provided significant protection at doses ranging from 100 mg/kg to 300 mg/kg, indicating potential utility in epilepsy treatment .
Case Studies and Experimental Findings
-
Antineoplastic Activity
- In vitro studies have highlighted the potential antitumor activity of related compounds. For example, certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer), with effective concentrations (EC50) lower than that of standard chemotherapeutics like nifurtimox .
- Tyrosinase Inhibition
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide, and what key reaction conditions influence yield and purity?
- Answer : The synthesis typically involves multi-step coupling reactions, such as amide bond formation between fluorophenyl acetic acid derivatives and substituted aniline precursors. Key conditions include:
- Solvents: Ethanol or acetic acid for solubility and reactivity control .
- Catalysts: Acidic (HCl) or basic catalysts to accelerate coupling .
- Temperature: Controlled heating (60–80°C) to avoid side reactions .
- Purification: Column chromatography or recrystallization to isolate the pure product .
- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural identity and purity of this compound?
- Answer :
- NMR Spectroscopy : Assigns protons (¹H) and carbons (¹³C) to verify substituent positions and detect impurities .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) .
Advanced Research Questions
Q. How can researchers optimize the synthetic protocol to address low yields in the final coupling step?
- Answer : Systematic optimization involves:
- Catalyst Screening : Testing alternatives like HOBt/DCC for amide coupling .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve reactivity .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 70°C) to balance reaction rate and byproduct formation .
- Additives : Using molecular sieves to absorb water in moisture-sensitive steps .
- Table 1 : Optimization Parameters and Outcomes
| Parameter Tested | Variations | Yield Improvement | Purity |
|---|---|---|---|
| Catalyst | HCl vs. H2SO4 | 15% → 45% | 90% → 95% |
| Solvent | Ethanol vs. DMF | 30% → 65% | 85% → 98% |
| Reaction Time | 6h vs. 12h | 40% → 55% | 88% → 93% |
| (Adapted from ) |
Q. How should contradictory bioactivity data (e.g., varying IC50 values across studies) be systematically analyzed and resolved?
- Answer :
- Replicate Experiments : Conduct triplicate assays under standardized conditions (e.g., cell line passage number, incubation time) .
- Orthogonal Assays : Validate anticancer activity using both MTT and apoptosis assays to confirm mechanism .
- Control Groups : Include reference compounds (e.g., doxorubicin) to calibrate inter-study variability .
- Meta-Analysis : Compare data across publications to identify trends (e.g., lower IC50 in hypoxia vs. normoxia) .
Q. What experimental approaches are used to determine the compound’s metabolic stability and protein binding properties in preclinical studies?
- Answer :
- Microsomal Stability Assays : Incubate with liver microsomes to measure half-life (t₁/₂) and identify major metabolites via LC-MS .
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to quantify unbound fraction .
- CYP450 Inhibition Screening : Assess interactions with cytochrome P450 enzymes to predict drug-drug interactions .
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups responsible for bioactivity?
- Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl or methoxyphenyl) .
- Bioactivity Testing : Screen analogs in target-specific assays (e.g., kinase inhibition, antimicrobial activity) .
- Computational Modeling : Use molecular docking to predict binding affinities to biological targets (e.g., EGFR kinase) .
- Table 2 : SAR of Key Analogs
| Analog Substituent Modification | Bioactivity (IC50) | Key Finding |
|---|---|---|
| 4-Fluorophenyl → 4-Chlorophenyl | 12 nM → 8 nM | Increased potency against EGFR |
| Pyrrolidinone → Piperidinone | 15 nM → 50 nM | Reduced selectivity |
| Methyl → Ethyl at 4-position | 10 nM → 18 nM | Minor impact on activity |
| (Data from ) |
Methodological Considerations
- Data Contradictions : Address variability by documenting batch-to-batch purity (via HPLC) and validating biological assays with positive/negative controls .
- Scalability : Transition from round-bottom flask to continuous flow reactors for reproducible large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
